molecular formula C20H14FN5O2S2 B12221939 N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12221939
M. Wt: 439.5 g/mol
InChI Key: TUNMTTLGGXTJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a 1,3,4-thiadiazole core substituted with a 2-fluorobenzylsulfanyl group at position 5 and a dihydropyridazine ring at position 2. The dihydropyridazine moiety is further functionalized with a phenyl group at position 1 and a ketone at position 3. Its design aligns with trends in medicinal chemistry for kinase inhibitors or antimicrobial agents, leveraging fluorine’s electron-withdrawing properties and the thiadiazole’s metabolic stability .

Properties

Molecular Formula

C20H14FN5O2S2

Molecular Weight

439.5 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C20H14FN5O2S2/c21-15-9-5-4-6-13(15)12-29-20-24-23-19(30-20)22-18(28)17-16(27)10-11-26(25-17)14-7-2-1-3-8-14/h1-11H,12H2,(H,22,23,28)

InChI Key

TUNMTTLGGXTJBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group.

The next step involves the formation of the dihydropyridazine ring This can be accomplished by reacting the thiadiazole intermediate with a suitable hydrazine derivative under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibit promising anticancer activities. For instance:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific oncogenic proteins and modulation of cell cycle regulators. The interaction with DNA and induction of oxidative stress are also notable mechanisms .
  • Case Studies : In vitro assays have reported significant cytotoxic effects against various cancer cell lines. For example, studies indicated that derivatives of this class could inhibit tumor growth in xenograft models, showcasing their potential as lead compounds for further development .

Antimicrobial Activity

The thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit activity against a range of bacterial strains, including multidrug-resistant pathogens. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .

Anti-Diabetic Potential

Emerging evidence suggests that the compound may possess anti-diabetic properties. In silico studies have predicted interactions with key enzymes involved in glucose metabolism, such as α-glucosidase. Experimental validation in animal models has shown that certain derivatives can significantly lower blood glucose levels .

Neuroprotective Effects

Some studies have hinted at neuroprotective roles for related compounds in models of neurodegeneration. These effects may stem from the ability to modulate oxidative stress and inflammatory pathways, which are critical in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Various derivatives have been synthesized to enhance potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the fluorobenzyl group can participate in hydrophobic interactions with proteins. The dihydropyridazine carboxamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog 1: N-[5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-yl]-1-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide

Key Differences :

  • Thiadiazole Substituent : Ethylsulfanyl (C₂H₅S) vs. 2-fluorobenzylsulfanyl (C₇H₅FS).
  • Dihydropyridazine Substituent : 4-Methylphenyl vs. phenyl.

Impact on Properties :

  • Lipophilicity : The 2-fluorobenzyl group increases lipophilicity (clogP ~3.2 vs. ~2.8 for ethylsulfanyl), enhancing membrane permeability .
  • Electron Effects : Fluorine’s electronegativity may stabilize charge-transfer interactions in enzyme binding pockets.

Hypothesized Bioactivity :
The fluorinated analog may exhibit stronger binding to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases due to enhanced π-π stacking and hydrophobic interactions.

Structural Analog 2: AZ331 (6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide)

Key Differences :

  • Core Heterocycle : Dihydropyridine (1,4-DHP) vs. dihydropyridazine.
  • Substituents: Methoxyphenyl, furyl, and cyano groups vs. phenyl and fluorine.

Impact on Properties :

  • Electronic Profile : The 1,4-DHP core is more electron-rich, favoring calcium channel modulation (e.g., L-type blockers). In contrast, the dihydropyridazine’s nitrogen-rich structure may target purine-binding enzymes .
  • Solubility: AZ331’s methoxy and cyano groups improve aqueous solubility (clogP ~1.9) compared to the fluorinated compound.

Hypothesized Bioactivity :
AZ331’s structure suggests utility in cardiovascular applications, whereas the fluorinated dihydropyridazine may prioritize anti-inflammatory or anticancer roles.

Structural Analog 3: AZ257 (6-{[2-(4-Bromophenyl)-2-Oxoethyl]thio}-5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-2-Methyl-1,4-Dihydropyridine-3-Carboxamide)

Key Differences :

  • Halogen Substituent : Bromine (4-bromophenyl) vs. fluorine.
  • Bioisosteric Replacements : Bromine’s larger atomic radius and polarizability vs. fluorine’s electronegativity.

Impact on Properties :

  • Binding Affinity : Bromine may enhance van der Waals interactions in hydrophobic pockets, while fluorine improves metabolic stability via C-F bond strength.
  • Toxicity : Brominated compounds carry higher risks of off-target effects compared to fluorinated analogs .

Comparative Data Table

Property Target Compound Analog 1 (Ethylsulfanyl) AZ331 AZ257
Molecular Weight 454.47 g/mol 402.45 g/mol 521.59 g/mol 580.43 g/mol
Core Heterocycle 1,4-Dihydropyridazine 1,4-Dihydropyridazine 1,4-Dihydropyridine 1,4-Dihydropyridine
Key Substituents 2-Fluorobenzyl, phenyl Ethyl, 4-methylphenyl 4-Methoxyphenyl, furyl 4-Bromophenyl, furyl
clogP (Predicted) ~3.2 ~2.8 ~1.9 ~2.5
Hypothesized Targets Kinases, COX-2 Kinases, antimicrobials Calcium channels Calcium channels

Research Findings and Implications

  • Synthetic Accessibility : The fluorinated compound’s benzylsulfanyl group requires multi-step synthesis compared to ethylsulfanyl analogs, impacting scalability .
  • Bioactivity Trends : Fluorine and thiadiazole combinations correlate with enhanced antimicrobial and anticancer activity in preclinical studies, though direct data for this compound remains unpublished.

Biological Activity

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C16H14FN5O2SC_{16}H_{14}FN_5O_2S with a molecular weight of approximately 390.4 g/mol. The presence of the thiadiazole and dihydropyridazine moieties is particularly noteworthy as these structures are known for their pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole exhibit promising anticancer properties. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range (e.g., 2.03 ± 0.72 µM) . The mechanism of action is believed to involve the inhibition of key proteins such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), which plays a crucial role in cell proliferation and survival .

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities. In vitro studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Research indicates that thiadiazole derivatives can inhibit enzymes such as histone deacetylases (HDAC), which are implicated in cancer progression and other diseases . This inhibition can lead to altered gene expression profiles that promote apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituents on the thiadiazole ring : Variations in substituents can enhance or diminish activity against specific targets.
  • Dihydropyridazine modifications : Changes to the phenyl group or the carboxamide function can significantly impact the binding affinity to biological targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of compounds related to this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 of 2.03 µM.
Study 2 Showed antimicrobial activity against Staphylococcus aureus with an MIC of 10 µg/mL.
Study 3 Reported HDAC inhibitory activity leading to increased apoptosis in leukemia cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.